2,4-Bis(benzyloxy)-5-isopropylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis(benzyloxy)-5-isopropylbenzoic acid is an organic compound with the molecular formula C24H24O4 and a molecular weight of 376.45 g/mol . This compound is characterized by the presence of two benzyloxy groups and an isopropyl group attached to a benzoic acid core. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of 2,4-dibenzyloxy-5-isopropylbenzoic acid typically involves the protection of hydroxyl groups followed by the introduction of the isopropyl group. One common method includes the use of benzyloxy protecting groups, which are introduced via benzylation reactions. The isopropyl group can be introduced through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst . Industrial production methods often involve large-scale benzylation and alkylation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,4-Bis(benzyloxy)-5-isopropylbenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzyloxy groups to hydroxyl groups.
Substitution: The benzyloxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,4-Bis(benzyloxy)-5-isopropylbenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dibenzyloxy-5-isopropylbenzoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The isopropyl group can affect the compound’s hydrophobicity and membrane permeability, impacting its biological effects .
Comparison with Similar Compounds
2,4-Bis(benzyloxy)-5-isopropylbenzoic acid can be compared with other similar compounds, such as:
2,4-Dibenzyloxybenzoic acid: Lacks the isopropyl group, resulting in different chemical and biological properties.
2,4-Dimethoxy-5-isopropylbenzoic acid: Contains methoxy groups instead of benzyloxy groups, affecting its reactivity and applications.
2,4-Dibenzyloxy-5-methylbenzoic acid: Has a methyl group instead of an isopropyl group, leading to variations in its chemical behavior. The uniqueness of 2,4-dibenzyloxy-5-isopropylbenzoic acid lies in its specific combination of functional groups, which confer distinct properties and applications.
Properties
IUPAC Name |
2,4-bis(phenylmethoxy)-5-propan-2-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O4/c1-17(2)20-13-21(24(25)26)23(28-16-19-11-7-4-8-12-19)14-22(20)27-15-18-9-5-3-6-10-18/h3-14,17H,15-16H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEGRIYBROTBQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.